3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with methoxymethylacetonitrile under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through processes such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid group instead of an acrylonitrile moiety.
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid: Contains an amino group and a propionic acid group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile is unique due to its combination of a dimethoxyphenyl group and an acrylonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
7520-72-1 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H15NO3/c1-15-9-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,9H2,1-3H3/b11-6+ |
InChI Key |
ITWADOIIIDKDET-IZZDOVSWSA-N |
Isomeric SMILES |
COC/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N |
Canonical SMILES |
COCC(=CC1=CC(=C(C=C1)OC)OC)C#N |
Origin of Product |
United States |
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